molecular formula C6H10O2 B155387 cis-3-Hexenoic acid CAS No. 1775-43-5

cis-3-Hexenoic acid

Cat. No.: B155387
CAS No.: 1775-43-5
M. Wt: 114.14 g/mol
InChI Key: XXHDAWYDNSXJQM-ARJAWSKDSA-N
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Description

cis-3-Hexenoic acid: is an organic compound with the molecular formula C6H10O2. It is a colorless liquid with a characteristic odor and is known for its presence in various natural sources, including fruits. This compound is also referred to as (Z)-3-hexenoic acid and is a member of the aliphatic carboxylic acids family .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of cis-3-Hexenol: One common method to prepare cis-3-Hexenoic acid is through the oxidation of cis-3-Hexenol.

    Hydrolysis of cis-3-Hexenyl Chloride: Another method involves the hydrolysis of cis-3-Hexenyl chloride.

Industrial Production Methods: Industrial production of this compound often involves the selective hydrogenation of sorbic acid derivatives. For example, the hydrogenation of butyl sorbate using a Cp*-Ruthenium (II) catalyst can yield butyl cis-hex-3-enoate, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Hexenoic acid can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form cis-3-Hexenol.

    Substitution: The compound can participate in substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions at the carboxyl group.

Major Products Formed:

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: cis-3-Hexenol.

    Substitution: Substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of cis-3-Hexenoic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its interaction with certain enzymes can result in the formation of volatile organic compounds that play a role in plant defense .

Comparison with Similar Compounds

    cis-3-Hexenol: A related compound that is an alcohol derivative of cis-3-Hexenoic acid.

    trans-3-Hexenoic acid: An isomer of this compound with a different spatial arrangement of atoms.

    Hexanoic acid: A saturated analog of this compound.

Uniqueness: this compound is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other analogs. This configuration influences its reactivity and interaction with biological systems .

Properties

IUPAC Name

(Z)-hex-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHDAWYDNSXJQM-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883579
Record name (Z)-3-Hexenoic acid
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to pale yellow clear liquid; Sweaty, cheesy, fruity aroma
Record name 3-Hexenoic acid
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Record name cis-3-Hexenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2155/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 °C. @ 4.00 mm Hg
Record name 3-Hexenoic acid
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name cis-3-Hexenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.958-0.971, 0.962-0.968
Record name 3-Hexenoic acid
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Record name cis-3-Hexenoic acid
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CAS No.

1775-43-5, 4219-24-3
Record name (Z)-3-Hexenoic acid
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Record name 3-Hexenoic acid, (3Z)-
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Record name Hydrosorbic acid
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Record name 3-Hexenoic acid, (3Z)-
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Record name (Z)-3-Hexenoic acid
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Record name Hex-3-enoic acid
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Record name 3-HEXENOIC ACID, (Z)-
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Record name 3-Hexenoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

12 °C
Record name 3-Hexenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031501
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the aroma profile of cis-3-hexenoic acid?

A1: this compound possesses a potent, characteristic aroma often described as green, grassy, and slightly fruity. It significantly contributes to the flavor profile of black tea [, , , ], Gardenia flowers [, ], and is also found in other foods like bacon [].

Q2: How does the structure of this compound relate to its aroma?

A2: The presence of the cis double bond at the 3-position in the hexenoic acid chain is crucial for its characteristic aroma. This is evident from research on black tea, where trans-3-hexenoic acid is not mentioned as a contributing aroma compound, suggesting a distinct olfactory profile for the cis isomer [].

Q3: Has this compound been synthesized and for what purpose?

A3: Yes, a facile synthesis of (E)-2-hexenyl (Z)-3-hexenoate, a pheromone component of the bean bug Riptortus pedestris, utilizes (Z)-3-hexenoic acid as a starting material []. This highlights its utility in synthesizing biologically relevant compounds.

Q4: Can this compound be used as a catalyst medium?

A4: While this compound itself is not used as a catalyst medium, its trans-2,4-hexadienoic acid isomer (sorbic acid) has been studied in stereoselective hydrogenation reactions using a ruthenium complex catalyst in an ionic liquid medium []. The reaction selectively produces this compound with high turnover frequencies.

Q5: Are there any computational studies on this compound?

A5: Yes, Density Functional Theory (DFT) calculations have been used to investigate the adsorption of this compound on a Ni(111) surface []. This study provided insights into the structural and magnetic effects of the adsorption process. Another study employed PHIP-NMR to investigate the stereoselective hydrogenation of sorbic acid with a ruthenium catalyst, demonstrating the exclusive formation of this compound as the primary hydrogenation product [].

Q6: How is this compound formed in black tea?

A6: Research suggests that this compound is formed during the fermentation process of black tea production. Its concentration increases significantly during fermentation, along with other volatile compounds like n-capronaldehyde and trans-2-hexen-1-al, while the levels of n-hexylalcohol, cis-3-hexen-1-ol, and methylsalicylate decrease []. This process is significantly hindered in a nitrogen atmosphere, highlighting the role of oxygen in the formation of this compound [].

Q7: Has this compound been studied for potential antimicrobial activity?

A7: While not specifically focused on this compound, a study investigated the inhibitory effects of various short-chain alkynoic and alkenoic acids, including this compound, on Clostridium botulinum in bacon []. The results indicated that this compound exhibited less activity compared to other tested compounds like propiolic acid [].

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